3-(Thiophene-2-sulfonamido)benzoic acid
Overview
Description
3-(Thiophene-2-sulfonamido)benzoic acid is an organic compound with the molecular formula C11H9NO4S2 and a molecular weight of 283.32 g/mol . This compound is characterized by the presence of a benzoic acid moiety substituted with a thiophene-2-sulfonamido group. It is primarily used in research settings, particularly in the fields of chemistry and biochemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Thiophene-2-sulfonamido)benzoic acid typically involves the sulfonation of thiophene followed by amide formation with benzoic acid derivatives. One common method includes:
Sulfonation of Thiophene: Thiophene is treated with sulfur trioxide or chlorosulfonic acid to introduce the sulfonic acid group at the 2-position.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-(Thiophene-2-sulfonamido)benzoic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamido group can be reduced to the corresponding amine.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents such as bromine or chlorinating agents can be used under controlled conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
3-(Thiophene-2-sulfonamido)benzoic acid is utilized in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex molecules.
Biochemistry: In the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Thiophene-2-sulfonamido)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamido group can form hydrogen bonds with active site residues, while the thiophene ring can participate in π-π interactions with aromatic amino acids. These interactions can modulate the activity of the target protein, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(Thiophene-2-sulfonamido)methylbenzoic acid
- 3-(Thiophene-2-sulfonamido)phenylacetic acid
Uniqueness
3-(Thiophene-2-sulfonamido)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the thiophene and benzoic acid moieties allows for versatile interactions with various molecular targets, making it a valuable compound in research .
Properties
IUPAC Name |
3-(thiophen-2-ylsulfonylamino)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO4S2/c13-11(14)8-3-1-4-9(7-8)12-18(15,16)10-5-2-6-17-10/h1-7,12H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGLIUHOTRGFJQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NS(=O)(=O)C2=CC=CS2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001276898 | |
Record name | 3-[(2-Thienylsulfonyl)amino]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001276898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82068-34-6 | |
Record name | 3-[(2-Thienylsulfonyl)amino]benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=82068-34-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[(2-Thienylsulfonyl)amino]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001276898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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